![molecular formula C20H13Cl2N3OS2 B2927851 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine CAS No. 866143-91-1](/img/structure/B2927851.png)

3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

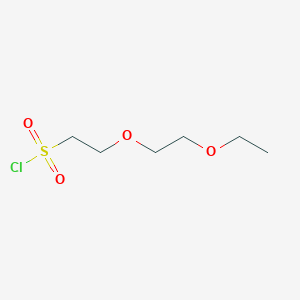

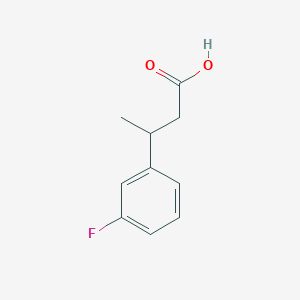

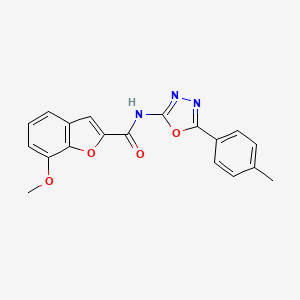

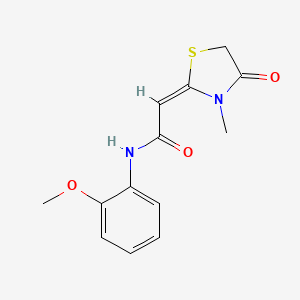

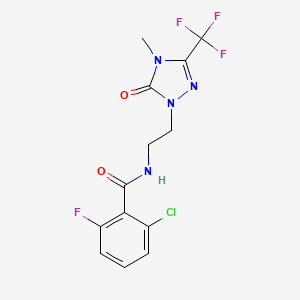

3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine is a useful research compound. Its molecular formula is C20H13Cl2N3OS2 and its molecular weight is 446.36. The purity is usually 95%.

BenchChem offers high-quality 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-[(4-chlorophenyl)sulfanyl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

A significant body of research focuses on the synthesis of novel compounds containing the 1,3,4-oxadiazole moiety, given its potential in various biological applications. A study by Fathima et al. (2021) outlines a method for synthesizing novel 1,3,4-oxadiazole derivatives with potential antimicrobial, antioxidant, and antitubercular activities. The study found that certain compounds exhibited wide-ranging activities, including promising antitubercular results, demonstrated through molecular docking studies which show excellent docking scores with various amino acids interactions (Fathima et al., 2021).

Antimicrobial and Anticancer Activities

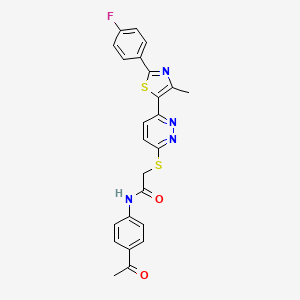

Another study presented the synthesis and biological evaluation of 1,3,4-oxadiazoles derived from 2-benzylsulfanyl-nicotinic acid. These compounds were tested for antimicrobial, antimycobacterial, and anticancer activities. While none showed significant antitumor activity, some demonstrated promising antimicrobial and antitubercular effects (Patel et al., 2013). Similarly, Stolarczyk et al. (2018) investigated the cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, finding varied effects on cancer cell lines, indicating potential insights into the structures and behavior of these derivatives (Stolarczyk et al., 2018).

Alzheimer's Disease Treatment Potential

Research by Rehman et al. (2018) focused on synthesizing N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer's disease. The compounds showed potential enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, underscoring the importance of such derivatives in developing therapeutic agents (Rehman et al., 2018).

Advanced Material Applications

Further, the study of aromatic polyimides derived from thiophenyl-substituted benzidines by Tapaswi et al. (2015) illustrates the utility of such compounds in creating materials with high refractive indices and small birefringences, useful for optical applications. This research demonstrates the versatility of 1,3,4-oxadiazole derivatives in the development of high-performance materials (Tapaswi et al., 2015).

Mechanism of Action

Mode of Action

Based on its structural similarity to other sulfanyl-oxadiazol compounds, it may interact with its targets through covalent bonding, specifically through the formation of disulfide bonds .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antimicrobial activity, suggesting potential effects on bacterial cell wall synthesis or protein production pathways .

Pharmacokinetics

Given its molecular weight and structure, it may have reasonable oral bioavailability, but this would need to be confirmed experimentally .

Result of Action

Based on its structural similarity to other antimicrobial agents, it may lead to the inhibition of bacterial growth or viability .

properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-5-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3OS2/c21-14-6-8-16(9-7-14)28-19-17(5-2-10-23-19)18-24-25-20(26-18)27-12-13-3-1-4-15(22)11-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIUZGGAZCOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)

![3-amino-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927776.png)

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2927781.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)

![5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2927791.png)